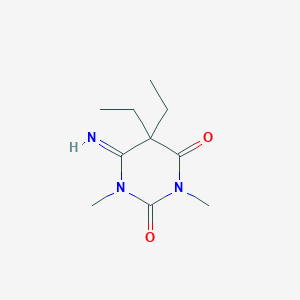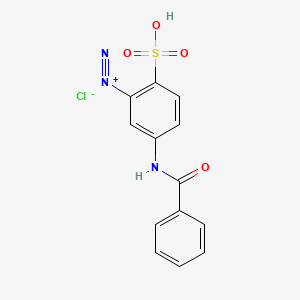
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol typically involves the following steps:
Starting Materials: The synthesis may begin with readily available precursors such as 2-amino-4,6-dibromopyrimidine and methylamine.
Reaction Conditions: The reaction conditions may include heating the starting materials in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The methylimino group may participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazine derivative.
Applications De Recherche Scientifique
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol would depend on its specific interactions with molecular targets. Potential pathways may include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,2,4-triazin-3-ol: Lacks the methylimino group.
3-(Methylimino)-1,2,4-triazin-2(3H)-ol: Lacks the bromine atom.
6-Chloro-3-(methylimino)-1,2,4-triazin-2(3H)-ol: Contains a chlorine atom instead of bromine.
Propriétés
Numéro CAS |
65915-01-7 |
|---|---|
Formule moléculaire |
C4H5BrN4O |
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
6-bromo-2-hydroxy-N-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C4H5BrN4O/c1-6-4-7-2-3(5)8-9(4)10/h2,10H,1H3 |
Clé InChI |
CJGVVMORNYPZMG-UHFFFAOYSA-N |
SMILES canonique |
CN=C1N=CC(=NN1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)


![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
